molecular formula C18H34O4 B14447414 2,3-Dihydroxyoctadec-2-enoic acid CAS No. 74662-65-0

2,3-Dihydroxyoctadec-2-enoic acid

Cat. No.: B14447414
CAS No.: 74662-65-0
M. Wt: 314.5 g/mol
InChI Key: NXVZDSCEUVMQOC-UHFFFAOYSA-N
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Description

2,3-Dihydroxyoctadec-2-enoic acid is a hydroxy fatty acid with the molecular formula C18H34O4 This compound is characterized by the presence of two hydroxyl groups and a double bond within its long carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydroxyoctadec-2-enoic acid typically involves the hydroxylation of octadecenoic acid. One common method is the dihydroxylation of oleic acid using osmium tetroxide (OsO4) as a catalyst, followed by oxidative cleavage to yield the desired compound. The reaction conditions often include mild temperatures and the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO).

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of microbial enzymes to catalyze the hydroxylation of fatty acids. This method is considered more environmentally friendly and sustainable compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydroxyoctadec-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The double bond can be reduced to yield saturated hydroxy fatty acids.

    Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Acid chlorides or anhydrides are often used in esterification reactions.

Major Products:

    Oxidation: Formation of 2,3-dioxooctadec-2-enoic acid.

    Reduction: Formation of 2,3-dihydroxyoctadecanoic acid.

    Substitution: Formation of esters like 2,3-dihydroxyoctadec-2-enoate.

Scientific Research Applications

2,3-Dihydroxyoctadec-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its role in cellular signaling and metabolic pathways.

    Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the production of biodegradable polymers and surfactants.

Mechanism of Action

The mechanism of action of 2,3-dihydroxyoctadec-2-enoic acid involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes involved in lipid metabolism and influence cellular signaling pathways related to inflammation and cell proliferation. The hydroxyl groups and double bond play crucial roles in its biological activity.

Comparison with Similar Compounds

    12,13-Dihydroxyoctadec-9-enoic acid: Another hydroxy fatty acid with similar structural features but differing in the position of hydroxyl groups and double bond.

    9,10-Dihydroxyoctadec-12-enoic acid: Similar in structure but with hydroxyl groups at different positions.

Uniqueness: 2,3-Dihydroxyoctadec-2-enoic acid is unique due to its specific hydroxylation pattern and double bond position, which confer distinct chemical reactivity and biological activity compared to other hydroxy fatty acids.

Properties

CAS No.

74662-65-0

Molecular Formula

C18H34O4

Molecular Weight

314.5 g/mol

IUPAC Name

2,3-dihydroxyoctadec-2-enoic acid

InChI

InChI=1S/C18H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(19)17(20)18(21)22/h19-20H,2-15H2,1H3,(H,21,22)

InChI Key

NXVZDSCEUVMQOC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=C(C(=O)O)O)O

Origin of Product

United States

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